Lucenin-2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lucenin-2 involves the glycosylation of luteolin. The process typically includes the use of β-D-glucopyranosyl donors under specific reaction conditions to achieve the desired C-glycosylation at positions 6 and 8 of the luteolin molecule .
Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources such as citrus fruits. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify this compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: Lucenin-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucopyranosyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed:
Scientific Research Applications
Lucenin-2 has a wide range of scientific research applications, including:
Mechanism of Action
Lucenin-2 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation . Additionally, this compound can modulate the activity of transcription factors and other proteins involved in cellular defense mechanisms .
Comparison with Similar Compounds
Vicenin-2: Another C-glycosylflavone with similar antioxidant properties but different glycosylation patterns.
Lucenin-1: A closely related compound with a different substitution pattern on the luteolin backbone.
Isoorientin: A mono-C-glycosylflavone with similar biological activities but different glycosylation sites.
Uniqueness of Lucenin-2: this compound is unique due to its specific glycosylation at positions 6 and 8 of the luteolin molecule, which imparts distinct chemical stability and biological activity. Its dual glycosylation enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPSOQFIIQIIAX-VQVVXJKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331881 | |
Record name | Lucenin-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29428-58-8 | |
Record name | Lucenin 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29428-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucenin-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lucenin-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E64F9FNT3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Lucenin-2, also known as luteolin-6,8-di-C-β-D-glucopyranoside, is a flavone di-C-glycoside. [, , , , , , ] It is commonly found in various plant species, including quince seeds, bergamot juice, and certain varieties of Santalum insulare. [, , ] It's also been identified in Asplenium normale, Siparuna sarmentosa, and Centaurea calolepis. [, , ]
A: The amount of this compound varies significantly among different Santalum insulare varieties. It is found in high amounts in the raivavense, margaretae, and raiateense varieties, along with another compound, luteolin-6,8-di-C-β-D-glucopyranoside. []
A: While this compound has been identified in chinotto juice, it's not the primary marker for differentiating between ripe and unripe fruits. The overall flavonoid and furanocoumarin content, particularly bergapten and epoxybergamottin, are more indicative of the ripening stage. []
A: HPLC-DAD-ESI-MS is a powerful technique used to identify and quantify this compound in plant extracts. It allows for the separation, detection, and structural characterization of this compound based on its retention time, UV-Vis spectrum, and mass-to-charge ratio. [, , ]
A: This technique helps differentiate this compound from its isomers by analyzing specific ion fragments like [(M-H)-60]-, [(M-H)-90]-, and [(M-H)-120]-. These fragments, coupled with retention time data, provide insights into the sugar units and C-glycosylation positions in this compound. []
A: The identification of this compound in bergamot juice, alongside other flavonoids, paves the way for its potential use in various food industry applications. [] This could include its utilization as a natural food colorant, flavor enhancer, or even as a potential source of antioxidants in functional foods.
A: this compound is a major phenolic compound found in Cathissa reverchonii. Research suggests that its presence, along with other phenolics, contributes to the plant's antioxidant properties. []
A: this compound, identified as a major component in Korthalsella japonica, contributes to its anti-inflammatory properties. Studies suggest that it achieves this by inhibiting nitric oxide production and reducing the expression of inflammatory enzymes like iNOS and COX-2. []
A: Yes, GC-MS analysis of Drynaria quercifolia extracts identified this compound as one of the key bioactive compounds. This finding supports the traditional use of this fern for various medicinal purposes. [, ]
A: GC-MS analysis revealed the presence of this compound in Nelumbo nucifera seeds, along with other bioactive compounds. [] This finding highlights the potential of these seeds as a source of beneficial phytochemicals.
A: this compound was identified as one of the major compounds in the ethanol leaf extract of Ehretia abyssinica. This finding is significant because this compound is known to have antimicrobial properties, supporting the traditional medicinal use of this plant. []
A: While the provided abstracts don't explicitly detail the role of this compound in protecting citrus fruits, research suggests that phenolic compounds, including flavonoids like this compound, might play a role in defending against pathogens like Phyllosticta citricarpa. []
A: this compound was found to be a major compound in the methanolic extract of Lotus glaber. [] While both Lotus arabicus and Lotus glaber extracts exhibited potential antifungal and antiviral properties, L. arabicus demonstrated a broader spectrum of activity. This difference in activity could be attributed to variations in their chemical composition, although the specific role of this compound requires further investigation.
A: While di-(2-ethylhexyl) phthalate (DEHP) was found to be the dominant compound in Euphorbia peplus methanolic extract (EPME), this compound was also identified. [] Although the study primarily focused on DEHP's potential toxicity, the presence of this compound and its potential synergistic effects with other compounds in EPME on cardiac and renal tissues warrant further investigation.
ANone: The provided abstracts do not mention any specific toxicological data for this compound. Further research is needed to establish its safety profile, potential adverse effects, and long-term health impacts.
A: The molecular formula of this compound is C27H30O16 and its molecular weight is 610.5 g/mol. []
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